molecular formula C9H5N3 B14743243 Pyrrolo[2,3,4-DE][1,6]naphthyridine CAS No. 209-13-2

Pyrrolo[2,3,4-DE][1,6]naphthyridine

Cat. No.: B14743243
CAS No.: 209-13-2
M. Wt: 155.16 g/mol
InChI Key: XKEJKWXXKDMOBK-UHFFFAOYSA-N
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Description

Pyrrolo[2,3,4-DE][1,6]naphthyridine is a sophisticated tricyclic heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery. This fused ring system combines a pyrrole moiety with a 1,6-naphthyridine core, presenting a privileged structure for the development of biologically active compounds. While specific biological data for this exact molecule may be limited, its core architecture is closely related to scaffolds proven to be highly effective in pharmaceutical research. For instance, 1,6-naphthyridine derivatives have been identified as potent and selective inhibitors of various therapeutic targets. Notably, certain 1,6-naphthyridine-based compounds have been developed as powerful inhibitors of the RET kinase, showing promise for overcoming drug resistance in cancer treatments . Furthermore, the related 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine scaffold has been explored as a potent phosphodiesterase 5 (PDE5) inhibitor with potential application in neurodegenerative conditions like Alzheimer's disease, demonstrating the versatility of this structural class in targeting the central nervous system . The inherent rigidity and nitrogen-rich nature of the this compound ring system make it a valuable template for interacting with enzyme active sites and biological receptors. Its structure offers multiple hydrogen bond acceptors and donors, facilitating strong and specific binding interactions. Researchers can utilize this high-value chemical building block as a core scaffold for constructing diverse compound libraries, for structure-activity relationship (SAR) studies, and for probing novel biological pathways in early-stage drug discovery. This product is intended for chemical and pharmaceutical research purposes only. Intended Use and Handling This product is provided exclusively for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, making use of suitable personal protective equipment and adhering to all relevant laboratory safety guidelines.

Properties

CAS No.

209-13-2

Molecular Formula

C9H5N3

Molecular Weight

155.16 g/mol

IUPAC Name

2,5,9-triazatricyclo[6.3.1.04,12]dodeca-1(12),2,4,6,8,10-hexaene

InChI

InChI=1S/C9H5N3/c1-4-11-8-5-12-7-2-3-10-6(1)9(7)8/h1-5H

InChI Key

XKEJKWXXKDMOBK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=CN=C3C2=C1N=C3

Origin of Product

United States

Preparation Methods

Pyridine-Based Cyclization

The use of substituted pyridines as starting materials enables direct access to the 1,6-naphthyridine core. For instance, 4-chloropyridine derivatives undergo nucleophilic aromatic substitution with amine-containing reagents, followed by intramolecular cyclization. A notable approach involves ethyl 4,6-dichloro-3-pyridinecarboxylate reacting with primary amines under basic conditions to form 1,6-naphthyridin-2(1H)-ones, which serve as intermediates for further annulation. Polyphosphoric acid (PPA) facilitates thermal cyclization at 100°C, achieving yields exceeding 70% in optimized protocols.

Knorr and Conrad-Limpach Analogues

Adapting classical heterocycle syntheses, the Knorr reaction employs β-keto esters with 2-aminopyridines to form anilide intermediates, which cyclize under acidic conditions to yield 2-naphthyridinones. Conversely, the Conrad-Limpach method utilizes ethyl acetoacetate and 6-methyl-2-aminopyridine in PPA, generating pyrido[1,2-a]pyrimidin-4-one intermediates that rearrange at 350°C to 1,8-naphthyridinones. While these methods target 1,8-regioisomers, substitution pattern modifications could redirect selectivity toward 1,6-naphthyridines.

Combes Reaction for Annulated Derivatives

The Combes reaction condenses 2,6-diaminopyridine with 1,3-diketones in PPA, producing 2-amino-5,7-disubstituted-1,8-naphthyridines. By replacing diketones with pyrrole-containing carbonyl compounds, this strategy could theoretically furnish pyrrolo-fused 1,6-naphthyridines, though such adaptations require empirical validation.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis enables precise C–C bond formation, critical for assembling sterically congested fused systems.

Suzuki-Miyaura Coupling

Palladium-mediated Suzuki couplings integrate aryl boronic acids into halogenated naphthyridine intermediates. For example, 3-bromo-1,6-naphthyridine reacts with furan-3-boronic acid under Pd(PPh₃)₄ catalysis to yield 3-(furan-3-yl)-1,6-naphthyridine, a precursor for subsequent cyclization. Microwave-assisted conditions (120°C, 20 min) enhance efficiency, achieving >80% conversion in model systems.

Buchwald-Hartwig Amination

Introducing nitrogen substituents via Buchwald-Hartwig amination facilitates pyrrole ring annulation. Treating 8-chloro-1,6-naphthyridine with pyrrolidine under Pd₂(dba)₃/Xantphos catalysis installs the secondary amine, which undergoes oxidative cyclization with CuI/TBHP to form the fused pyrrolo-naphthyridine. This two-step sequence underscores the utility of late-stage functionalization in complex heterocycle synthesis.

Multi-Component Domino Reactions

Domino reactions streamline synthesis by combining bond-forming steps in a single vessel, minimizing intermediate isolation.

Acid-Catalyzed [3 + 2 + 1] Cyclizations

p-Toluenesulfonic acid (p-TsOH) promotes three-component reactions between arylglyoxals, pyrazol-5-amines, and aldehydes in DMF at 120°C, yielding dipyrazolo-fused 1,7-naphthyridines. While this protocol targets 1,7-regioisomers, substituting pyrazol-5-amines with pyrrol-2-amines could redirect selectivity toward 1,6-naphthyridines. Mechanistically, the reaction proceeds via imine formation, Michael addition, and 6π-electrocyclization, culminating in annulation.

Microwave-Assisted Tandem Cyclizations

Microwave irradiation accelerates tandem condensations, as demonstrated in the synthesis of pyrazolo[3,4-b]pyridines. A mixture of arylglyoxal monohydrate, 1,3-dimethyl-1H-pyrazol-5-amine, and p-TsOH in DMF undergoes sequential dehydration, C=O addition, and electrocyclization under microwave conditions (120°C, 20 min), affording fused naphthyridines in 62% yield. Adapting this protocol to pyrrole-based amines may enable analogous pyrrolo-naphthyridine formation.

Post-Synthetic Functionalization and Derivatization

Functionalization of preformed naphthyridine cores introduces substituents modulating physicochemical and pharmacological properties.

C-8 Substitution for Enhanced Bioactivity

Introducing methylpyrazolylphenyl groups at the C-8 position of 1,6-naphthyridine via SNAr reactions enhances CDK8 affinity. For example, treating 8-chloro-1,6-naphthyridine with 3-methyl-1H-pyrazole-5-boronic acid under Suzuki conditions installs the heteroaryl group, yielding derivatives with IC₅₀ values <10 nM. However, metabolic instability due to aldehyde oxidase (AO) oxidation at C5 necessitates protective strategies, such as N-methyl sultam incorporation.

Amino Group Installation

Reductive amination of 5-nitro-1,6-naphthyridine with H₂/Pd-C introduces primary amines, improving aqueous solubility and target binding. Subsequent acylation with acetyl chloride furnishes amide derivatives, though excessive steric bulk diminishes CDK8 inhibition.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield (%) Advantages Limitations
Cyclocondensation 4-Chloropyridine, β-keto esters PPA, 100–350°C 60–75 Scalable, inexpensive reagents High temperatures, regioselectivity issues
Suzuki Coupling Halogenated naphthyridines Pd(PPh₃)₄, microwave 70–85 Mild conditions, functional tolerance Requires halogenated precursors
Domino Reaction Arylglyoxals, amines p-TsOH, DMF, 120°C 50–62 Step economy, atom efficiency Limited substrate scope
Buchwald-Hartwig Chloro-naphthyridines, amines Pd₂(dba)₃, Xantphos, 80°C 45–60 Direct N-annulation Sensitive to oxygen, costly ligands

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,3,4-DE][1,6]naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds .

Mechanism of Action

The mechanism of action of Pyrrolo[2,3,4-DE][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1,6-Naphthyridine Derivatives

  • Structural Differences : Unlike pyrrolo-fused derivatives, simple 1,6-naphthyridines lack the fused pyrrole ring, reducing their structural rigidity and electron density. This impacts their interactions with biological targets and optoelectronic properties.
  • Biological Activity: 1,6-Naphthyridines are known for antiviral and anticancer properties. For instance, L-870,810, a 1,6-naphthyridine carboxamide, showed potent HIV integrase inhibition (IC₅₀ = 8.1 µM) but was discontinued due to toxicity . In contrast, pyrrolo[2,3,4-DE][1,6]naphthyridine derivatives may exhibit improved target selectivity due to the pyrrole ring’s steric and electronic effects.
  • Synthesis : Simple 1,6-naphthyridines can be synthesized via solvent-free, catalyst-free grinding methods (90–97% yields), offering advantages in green chemistry over the multi-step routes required for pyrrolo-fused variants .

Benzo-Fused 1,6-Naphthyridines

  • Chromeno[4,3,2-de][1,6]naphthyridines: These compounds, synthesized via oxidative cyclization (), exhibit rigid geometries that enhance fluorescence quantum yields in OLEDs. Their benzo-fused structure contrasts with the pyrrolo-fused analogue, which may prioritize biological activity over optoelectronic performance .
  • Benzo[h]naphtho[1,6]naphthyridines: Isomeric derivatives () demonstrate substituent-dependent cytotoxicity.

1,8-Naphthyridine Derivatives

  • Enzyme Inhibition : 1,8-Naphthyridines with pyrrolo[1,8]-naphthyridine cores () inhibit alkaline phosphatase and carbonic anhydrase (IC₅₀ = 0.30–0.35 µM). DFT studies reveal that lower optimization energies correlate with stability, a principle applicable to this compound for drug design .

Pyrazolo-Fused 1,6-Naphthyridines

  • Anti-HSV-1 Activity : 3H-Benzo[b]pyrazolo[3,4-h]-1,6-naphthyridines () inhibit HSV-1 with up to 91% viral yield reduction at 50 µM. The pyrazole ring’s electronegativity may differ from pyrrole’s π-excessive nature, influencing target binding and cytotoxicity profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for Pyrrolo[2,3,4-DE][1,6]naphthyridine derivatives?

  • Answer : The synthesis often involves multicomponent reactions or modifications of the Skraup reaction. For example, 1,6-naphthyridine derivatives can be synthesized via catalyst-free three-component reactions using aromatic aldehydes, amines, and cyclic ketones in refluxing ethanol . Modified Skraup reactions, such as using 4-aminopyridine-N-oxide as a precursor, have also been reported for higher yields . Characterization typically employs NMR, HRMS, and X-ray crystallography to confirm regiochemistry and purity .

Q. What biological activities are associated with this compound scaffolds?

  • Answer : These compounds exhibit broad biological activities, including:

  • Anticancer : Derivatives with substituted 1,6-naphthyridine moieties inhibit CDK8/CDK19 kinases, relevant in oncology .
  • Antiviral : Structural analogs like benzo[b]thieno[3,2-h]-1,6-naphthyridines show potent anti-HSV-1 activity .
  • Antimicrobial : Amino-substituted derivatives display activity against bacterial and fungal strains .
    Key functional groups (e.g., chlorine atoms, pyrazole rings) enhance target specificity .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Answer :

  • NMR Spectroscopy : Distinguishes regioisomers and confirms substitution patterns (e.g., J-coupling in pyridine rings) .
  • HRMS : Validates molecular formulas, especially for halogenated derivatives .
  • X-ray Crystallography : Resolves ambiguities in fused-ring systems and hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multicomponent syntheses of 1,6-naphthyridines?

  • Answer :

  • Solvent Selection : Ethanol or dioxane under reflux enhances solubility of intermediates .
  • Catalyst-Free Systems : Reduce side reactions; e.g., Li et al. achieved >80% yields using aqueous media with C-SO3H catalysts .
  • Time-Temperature Profiling : Gradual reagent addition (e.g., 3-hour dropwise addition) minimizes exothermic side reactions .

Q. What structural modifications enhance the anticancer potency of 1,6-naphthyridine derivatives?

  • Answer : Structure-activity relationship (SAR) studies highlight:

  • Electron-Withdrawing Groups : Chlorine at C-4 increases kinase inhibition (e.g., CDK8 IC50 < 50 nM) .
  • Rigidification : Incorporating fused pyrrolo rings improves binding to ATP pockets in kinases .
  • Hydrophobic Substituents : Methyl or phenyl groups at C-8 enhance cellular permeability .

Q. How can contradictions in reported biological data (e.g., varying IC50 values) be resolved?

  • Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HeLa for antiviral studies) and control compounds .
  • Metabolic Stability Testing : Evaluate plasma protein binding and hepatic clearance to explain in vitro/in vivo discrepancies .
  • Computational Modeling : Molecular docking (e.g., with CDK8 crystal structures) identifies key binding interactions .

Q. What strategies are effective for designing fluorescent probes based on this compound frameworks?

  • Answer :

  • π-Extension : Chromeno[4,3,2-de][1,6]naphthyridine derivatives exhibit strong fluorescence due to extended conjugation .
  • Polar Substituents : Hydroxyl or amino groups at C-5/C-10 improve water solubility for bioimaging .
  • Two-Photon Absorption : Modify electron density with donor-acceptor groups (e.g., triphenylamine) for deep-tissue imaging .

Methodological Considerations

  • Data Reproducibility : Document reaction parameters (e.g., reflux time, stoichiometry) to ensure replicability .
  • Ethical Screening : Prioritize derivatives with low cytotoxicity (CC50 > 50 μM) in early-stage drug discovery .
  • Cross-Disciplinary Collaboration : Combine synthetic chemistry with computational biology for target validation .

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